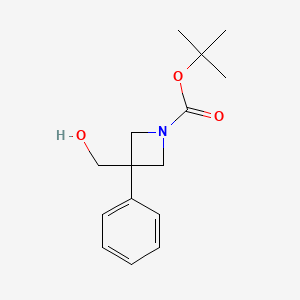
Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-phenylazetidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, improved yields, and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: It is used in the development of novel materials with unique mechanical and thermal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds
Wirkmechanismus
The mechanism of action of tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-phenylazetidine-1-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate: Contains a methyl group instead of a phenyl group, leading to differences in steric and electronic properties.
Uniqueness
Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-9-15(10-16,11-17)12-7-5-4-6-8-12/h4-8,17H,9-11H2,1-3H3 |
InChI-Schlüssel |
OIVWNGQCZFVRSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


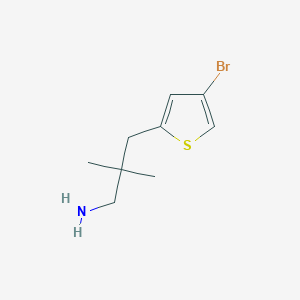

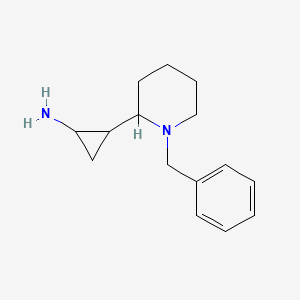
![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)


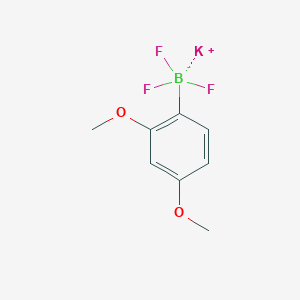

![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)
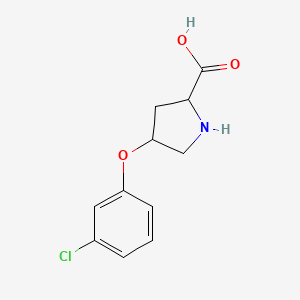
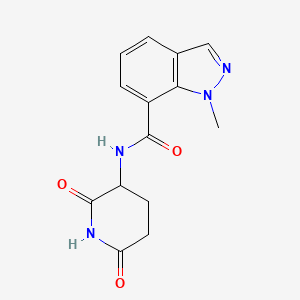
![2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid](/img/structure/B13553891.png)


